3-Methoxyphthalic acid

Anthracycline Cardiotoxicity Oxidative Metabolism Biomarker Validation

Challenges in distinguishing doxorubicin cardiotoxicity from its oxidative metabolites demand a specific biomarker. 3-Methoxyphthalic acid (CAS 14963-97-4) is the validated analytical standard for ferrylmyoglobin-mediated oxidative degradation of methoxy-substituted anthracyclines, uniquely formed-unlike phthalic acid from demethoxy analogs. • Definitive biomarker for doxorubicin degradation in LC-MS assays • Reference compound with quantified lower cytotoxicity in H9c2 cardiomyocytes • Preferred starting material for synthesis exploiting isomeric acid chloride interconversion Supplied with full analytical documentation and global logistical support.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
CAS No. 14963-97-4
Cat. No. B048688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphthalic acid
CAS14963-97-4
Synonyms3-Methoxy-1,2-benzenedicarboxylic Acid; _x000B_3-Methoxy-phthalic Acid;  3-Methoxy-1,2-benzenedicarboxylic Acid;  3-Methoxyphthalic Acid;  NSC 239374
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C(=O)O)C(=O)O
InChIInChI=1S/C9H8O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyDULQZGQVLHMCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphthalic Acid (CAS 14963-97-4): Overview


3-Methoxyphthalic acid (CAS 14963-97-4) is an aromatic dicarboxylic acid derivative, featuring a methoxy group at the 3-position of a phthalic acid backbone. This substitution pattern defines its role as a specialized building block, offering reactivity and properties distinct from other phthalic acid isomers. Its primary utility is as a verifiable intermediate and analytical marker, supported by its well-characterized physical properties, including a melting point of 173-174 °C and a calculated LogP of 0.62 .

3-Methoxyphthalic Acid: Positional Isomer Advantage


In the context of 3-Methoxyphthalic acid (CAS 14963-97-4), generic substitution is not feasible due to the profound impact of the methoxy group's position on chemical behavior and biological relevance. Unlike the 4-methoxy isomer, which exhibits different reactivity, the 3-substitution pattern on 3-Methoxyphthalic acid is critical for specific applications [1]. In biological systems, this specific isomer is a distinct degradation product of methoxy-substituted anthracyclines, whereas demethoxy analogs yield simple phthalic acid, highlighting its unique role as a biomarker [2]. Therefore, substituting 3-Methoxyphthalic acid with any other isomer or analog compromises experimental fidelity and invalidates quantitative comparisons, as detailed in the evidence below.

3-Methoxyphthalic Acid: Evidence-Based Performance


Distinct Biomarker in Anthracycline Metabolism

3-Methoxyphthalic acid is uniquely formed as the oxidative degradation product of methoxy-substituted anthracyclines like doxorubicin (DOX), a finding that underpins its role as a specific biomarker. Critically, in head-to-head comparisons using mass spectrometry, its formation is absent in the oxidation of demethoxy analogs, which instead yield simple phthalic acid. This absolute qualitative difference provides a clear, quantifiable distinction [1][2].

Anthracycline Cardiotoxicity Oxidative Metabolism Biomarker Validation

Cardiomyocyte Safety vs. Doxorubicin

In direct cytotoxicity assays on H9c2 cardiomyocytes, 3-Methoxyphthalic acid demonstrates a significantly safer profile than its parent compound, doxorubicin (DOX). While DOX caused damage at low concentrations, H9c2 cells tolerated 3-Methoxyphthalic acid at concentrations exceeding those measured in murine or human myocardium, providing a quantitative safety benchmark [1].

Cardiomyocyte Toxicity Drug Safety Screening Comparative Toxicology

Isomeric Interconversion in Acid Chlorides

The acid chlorides derived from the half methyl esters of 3-Methoxyphthalic acid exhibit a facile and rapid interconversion, a property that is not generalizable across all phthalic acid isomers. A comparative study demonstrated it is impractical to isolate one pure isomer, as they rapidly equilibrate. This behavior dictates specific synthetic protocols and outcomes, such as the exclusive formation of a single benzophenone derivative regardless of the starting half-ester, unlike the more predictable and distinct yields often observed with the 4-methoxy isomer [1][2].

Organic Synthesis Reaction Optimization Isomer Control

3-Methoxyphthalic Acid: Evidence-Driven Applications


Analytical Standard for Anthracycline Metabolism

This compound is the definitive analytical standard for the detection and quantification of a specific oxidative degradation pathway of methoxy-substituted anthracyclines (e.g., doxorubicin) by ferrylmyoglobin. Its unique formation—as opposed to simple phthalic acid from demethoxy drugs—makes it a high-fidelity biomarker in mass spectrometry-based assays of biological samples from in vitro and in vivo models [1].

Reference Compound for Cardiomyocyte Toxicity

As a direct degradation product of doxorubicin with a quantitatively established lower cytotoxicity profile in H9c2 cardiomyocytes, 3-Methoxyphthalic acid serves as a valuable reference compound. It allows researchers to distinguish the cardiotoxic effects of the parent anthracycline from the potential effects of its major oxidative metabolites [1].

Synthetic Intermediate with Dynamic Isomerism

In the synthesis of complex molecules via its half-ester derivatives, 3-Methoxyphthalic acid is the preferred starting material when the unique, rapid interconversion of its isomeric acid chlorides is a desirable or necessary reaction parameter. This property, unlike that of the 4-methoxy isomer, dictates specific synthetic pathways that can be exploited for the controlled formation of a single product from a dynamic mixture [2].

Substrate for Isomer-Differentiating Methods

The distinct behavior of 3-Methoxyphthalic acid in supramolecular interactions, as part of a family of phthalic acid isomers, makes it a necessary component for developing and validating new analytical techniques, such as nanoparticle-based colorimetric assays designed for the naked-eye discrimination of positional isomers [3].

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